5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
2-[(3,4-dichlorobenzyl)sulfanyl]-6-ethyl-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrano-thieno-pyrimidinone core, which is further substituted with various functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-6-ethyl-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrano-Thieno-Pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.
Introduction of the 3,4-Dichlorobenzyl Group: This is achieved through a nucleophilic substitution reaction where the sulfanyl group is introduced.
Final Functionalization: The remaining functional groups, such as the ethyl, methyl, and phenyl groups, are introduced through various organic reactions, including alkylation and acylation.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-[(3,4-dichlorobenzyl)sulfanyl]-6-ethyl-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can introduce additional halogen atoms into the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis and medicinal chemistry.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound’s potential biological activity could lead to its use in drug discovery and development, particularly in the search for new therapeutic agents.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 2-[(3,4-dichlorobenzyl)sulfanyl]-6-ethyl-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may modulate their activity through binding or inhibition. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
When compared to other similar compounds, 2-[(3,4-dichlorobenzyl)sulfanyl]-6-ethyl-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
- 2-[(3,4-dichlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
These compounds share some structural similarities but differ in their specific substituents, which can lead to variations in their chemical and biological properties.
Properties
CAS No. |
356587-53-6 |
---|---|
Molecular Formula |
C25H22Cl2N2O2S2 |
Molecular Weight |
517.5g/mol |
IUPAC Name |
5-[(3,4-dichlorophenyl)methylsulfanyl]-12-ethyl-12-methyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C25H22Cl2N2O2S2/c1-3-25(2)12-17-20(13-31-25)33-22-21(17)23(30)29(16-7-5-4-6-8-16)24(28-22)32-14-15-9-10-18(26)19(27)11-15/h4-11H,3,12-14H2,1-2H3 |
InChI Key |
GBHSPSHXWVNGFU-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5)C |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5)C |
Origin of Product |
United States |
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